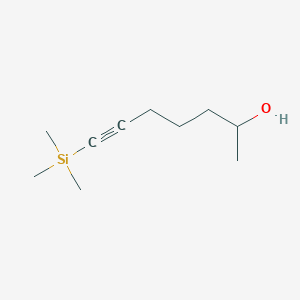

7-(Trimethylsilyl)hept-6-yn-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-(Trimethylsilyl)hept-6-yn-2-ol” is a chemical compound with the molecular formula C10H20OSi . It has a molecular weight of 184.35 .

Physical And Chemical Properties Analysis

The boiling point of “7-(Trimethylsilyl)hept-6-yn-2-ol” is predicted to be 221.1±23.0 °C . Its density is predicted to be 0.875±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Generation and Properties of Silyl-substituted Carbenes

The generation of silyl-substituted carbenes, including those derived from trimethylsilyl groups, involves preferential migration processes. Specifically, in the study by Creary and Wang (1994), it was shown that the trimethylsilyl group can migrate to the carbenic center, illustrating its reactivity and potential applications in synthetic chemistry (Creary & Wang, 1994).

Synthesis of Polyannulated Glycopyranosides

In a study on the synthesis of polyannulated glycopyranosides, trimethylsilyl-enynols, such as 6-methyl-l-trimethylsilyl-hept-5-en-l-yn-4-ol, were used. This demonstrates the role of silylated enynols in the stereoselective synthesis of complex glycosides, highlighting another application in organic synthesis (Hoffmann et al., 1997).

Carbocupration of Trimethylsilyl Ethers

Trimethylsilyl ethers of α-allenic alcohol derivatives have been shown to undergo carbocupration at the terminal triple bond. This process was utilized to prepare various organic compounds, emphasizing the role of trimethylsilyl ethers in facilitating such reactions (Kleijn & Vermeer, 1985).

Cyclic Carboalumination

In the field of organometallic chemistry, cyclic carboalumination of alkynylsilanes, including 7-trimethylsilylhept-1-en-6-yne, has been explored. This process yields trimethylsilylmethylenecyclohexane, demonstrating the compound's utility in generating cyclic structures (Miller & Negishi, 1984).

Synthesis of Prostaglandin Intermediates

Trimethylsilylated primary hydroxy groups, similar to those in 7-(Trimethylsilyl)hept-6-yn-2-ol, have been used in the selective conversion to aldehyde groups. This process has implications in the synthesis of intermediates for biologically active compounds like prostaglandins (Mahrwald et al., 1990).

Synthesis of Functionalized Norbornenes

The synthesis of 7-functionalized norbornenes involves the use of 7-trimethylsilyl groups in norbornene derivatives. This method has been applied in synthesizing compounds like gelsemine, showcasing the use of trimethylsilyl groups in complex organic synthesis (Fleming & Michael, 1981).

Propiedades

IUPAC Name |

7-trimethylsilylhept-6-yn-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20OSi/c1-10(11)8-6-5-7-9-12(2,3)4/h10-11H,5-6,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUNKAMJCLYLOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC#C[Si](C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Trimethylsilyl)hept-6-yn-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-N-(4-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2557960.png)

![(2S,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid](/img/structure/B2557962.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]pyridine-3-sulfonamide](/img/structure/B2557965.png)

![N-(4-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2557969.png)

![N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B2557972.png)

![(1s,3s)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2557974.png)

![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate](/img/structure/B2557976.png)